Cas no 2680692-36-6 (2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid)
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
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- EN300-28298423
- 2-(3-chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid
- 2680692-36-6
- 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid
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- Inchi: 1S/C11H6ClF6NO3/c12-6-3-1-2-5(4-6)9(8(21)22,11(16,17)18)19-7(20)10(13,14)15/h1-4H,(H,19,20)(H,21,22)
- Chiave InChI: OUERWJMNLDYXHN-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC(=C1)C(C(=O)O)(C(F)(F)F)NC(C(F)(F)F)=O
Proprietà calcolate
- Massa esatta: 348.9940397g/mol
- Massa monoisotopica: 348.9940397g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 452
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 66.4Ų
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28298423-1g |
2-(3-chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680692-36-6 | 1g |
$1256.0 | 2023-09-07 | ||
| Enamine | EN300-28298423-5g |
2-(3-chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680692-36-6 | 5g |
$3645.0 | 2023-09-07 | ||
| Enamine | EN300-28298423-10g |
2-(3-chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680692-36-6 | 10g |
$5405.0 | 2023-09-07 | ||
| Enamine | EN300-28298423-0.05g |
2-(3-chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680692-36-6 | 95.0% | 0.05g |
$1056.0 | 2025-03-19 | |
| Enamine | EN300-28298423-0.1g |
2-(3-chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680692-36-6 | 95.0% | 0.1g |
$1106.0 | 2025-03-19 | |
| Enamine | EN300-28298423-0.25g |
2-(3-chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680692-36-6 | 95.0% | 0.25g |
$1156.0 | 2025-03-19 | |
| Enamine | EN300-28298423-0.5g |
2-(3-chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680692-36-6 | 95.0% | 0.5g |
$1207.0 | 2025-03-19 | |
| Enamine | EN300-28298423-1.0g |
2-(3-chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680692-36-6 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
| Enamine | EN300-28298423-2.5g |
2-(3-chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680692-36-6 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 | |
| Enamine | EN300-28298423-5.0g |
2-(3-chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680692-36-6 | 95.0% | 5.0g |
$3645.0 | 2025-03-19 |
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid Letteratura correlata
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ulteriori informazioni su 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid: A Multifunctional Compound in Modern Pharmaceutical Research
2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid, with the CAS number 2680692-36-6, represents a unique class of fluorinated derivatives that have garnered significant attention in the field of pharmaceutical chemistry. This compound features a core structure composed of a propanoic acid backbone functionalized with multiple fluorine atoms and a chlorophenyl group, creating a complex molecular framework with potential applications in drug development, enzyme inhibition, and biomarker research. The 3-Chlorophenyl group introduces aromaticity and electronic effects, while the trifluoro substitutions on both the carboxylic acid and acetamido moieties confer unique physicochemical properties, including enhanced hydrophobicity and metabolic stability. These structural features make it a promising candidate for targeting specific biological pathways, particularly in the context of inflammation and oxidative stress.
Recent studies have highlighted the role of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid in modulating immune responses. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of phosphodiesterase type 4 (PDE4), an enzyme implicated in the regulation of inflammatory cytokines. This finding aligns with the broader trend of developing fluorinated compounds for their enhanced bioavailability and selectivity in targeting disease-related pathways. The 2,2,2-trifluoroacetamido functional group, in particular, appears to play a critical role in stabilizing the compound's conformation, enabling it to interact effectively with protein targets such as cytokine receptors.
The synthesis of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid involves a multi-step process that leverages fluorination techniques and acylation strategies. A 2022 study published in Organic & Biomolecular Chemistry described a novel approach using microwave-assisted fluorination to achieve selective trifluoro substitution on the propanoic acid backbone. This method not only improves the efficiency of the synthesis but also reduces the formation of byproducts, a critical factor in the production of pharmaceutical-grade compounds. The 3,3,3-trifluoro substitution on the central carbon atom introduces steric hindrance, which may influence the compound's interaction with biological membranes and its ability to cross the blood-brain barrier, a topic of growing interest in neuropharmacology.
Structural analysis of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid reveals its potential for dual-action mechanisms. The 3-Chlorophenyl group is hypothesized to engage in π-π stacking interactions with aromatic residues in target proteins, while the trifluoro moieties may participate in hydrogen bonding or hydrophobic interactions. This dual functionality is particularly relevant in the context of designing drugs for chronic inflammatory diseases, where the ability to modulate multiple signaling pathways is essential. A 2024 review in Drug Discovery Today emphasized the importance of such multifunctional compounds in addressing the complexity of disease mechanisms, particularly in conditions like rheumatoid arthritis and neurodegenerative disorders.
Recent advancements in computational modeling have provided new insights into the behavior of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid. Quantum mechanical simulations published in Chemical Communications in 2023 revealed that the 2,2,2-trifluoroacetamido group significantly lowers the energy barrier for enzyme-substrate interactions, enhancing the compound's potency. These findings underscore the importance of molecular design in optimizing drug efficacy and minimizing off-target effects. The 3,3,3-trifluoro substitution, in particular, was found to alter the compound's dipole moment, influencing its solubility and distribution in biological tissues.
Applications of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid extend beyond traditional pharmaceutical use. In the field of biomarker research, this compound has been proposed as a potential tool for detecting oxidative stress in cellular environments. A 2023 study in ACS Sensors demonstrated its ability to selectively bind to reactive oxygen species (ROS), making it a candidate for non-invasive diagnostic applications. The 3-Chlorophenyl group's reactivity with free radicals further supports its utility in this context, highlighting the compound's versatility in both therapeutic and diagnostic contexts.
Despite its promising properties, the development of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid faces challenges related to scalability and cost-effectiveness. A 2024 report in Green Chemistry discussed the environmental impact of fluorination processes, emphasizing the need for sustainable synthesis methods. Researchers are exploring alternative fluorination techniques, such as electrochemical fluorination, to reduce the ecological footprint of producing this compound. These efforts are critical for ensuring that the benefits of 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid can be realized without compromising environmental sustainability.
In conclusion, 2-(3-Chlorophenyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoic acid stands at the intersection of medicinal chemistry and advanced materials science. Its unique structural features, including the 3-Chlorophenyl, trifluoro, and 2,2,2-trifluoroacetamido functional groups, position it as a versatile platform for developing next-generation therapeutics. As research continues to uncover its potential applications, this compound is likely to play a pivotal role in advancing our understanding of complex biological systems and improving patient outcomes in various medical fields.
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